

Myricetin-3-O-robinoside: A Comprehensive Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: *Myricetin-3-O-robinoside*

Cat. No.: *B12364232*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin-3-O-robinoside, a flavonoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of **Myricetin-3-O-robinoside**, with a primary focus on its applications in oncology, inflammatory disorders, metabolic diseases, and bone health. This document summarizes the quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

Myricetin-3-O-robinoside is a naturally occurring flavonoid found in various medicinal plants. [1] Structurally, it consists of the aglycone myricetin linked to a robinose sugar moiety. While much of the existing research has focused on the aglycone, myricetin, emerging evidence suggests that the glycosidic form, **Myricetin-3-O-robinoside**, possesses unique pharmacokinetic and pharmacodynamic properties that warrant dedicated investigation. This guide aims to consolidate the current knowledge on **Myricetin-3-O-robinoside** and its therapeutic targets, providing a foundational resource for researchers in the field.

Potential Therapeutic Targets and Mechanisms of Action

Myricetin-3-O-robinoside and its aglycone, myricetin, have been shown to modulate a multitude of cellular signaling pathways implicated in various diseases. The primary therapeutic areas of interest include cancer, inflammation, diabetes, and osteoporosis.

Anti-Cancer Effects

Myricetin has demonstrated potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and liver cancer.[2] The proposed mechanisms of action are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Signaling Pathways Involved in Anti-Cancer Activity:

- **PI3K/Akt/mTOR Pathway:** Myricetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][3][4] Inhibition of this pathway leads to decreased cancer cell viability and induction of apoptosis and autophagy. [3][4]
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Myricetin has been observed to modulate the MAPK pathway, contributing to its anti-cancer effects.[5]
- **p53-Dependent Apoptosis:** Myricetin can induce apoptosis in cancer cells through a p53-dependent pathway, highlighting its role in activating tumor suppressor mechanisms.[6]

Anti-Inflammatory Properties

Myricetin and its glycosides exhibit significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

Signaling Pathways Involved in Anti-Inflammatory Activity:

- **COX and LOX Inhibition:** Myricetin-3-O-beta-D-glucuronide has been identified as a potent inhibitor of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes,

which are key players in the inflammatory cascade.[7]

- **NF-κB Signaling:** Myricetin can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]

Anti-Diabetic Potential

Myricetin has shown promise in the management of diabetes mellitus by improving glucose metabolism and insulin sensitivity.

Mechanisms of Anti-Diabetic Action:

- **Nrf2 Activation:** Myricetin can activate the Nrf2 signaling pathway, which plays a crucial role in protecting against oxidative stress, a key contributor to diabetic complications.[9][10][11][12]
- **Modulation of Glucose Metabolism:** Myricetin has been shown to influence key genes involved in glucose uptake and insulin signaling, such as GLUT4 and IRS-1.[13]

Osteoporosis Prevention

Myricetin glycosides have demonstrated potential in the prevention and treatment of osteoporosis by promoting bone formation and inhibiting bone resorption.

Signaling Pathways Involved in Osteoprotective Effects:

- **Wnt/β-catenin and BMP Signaling:** Myricetin-3-O-β-D-galactopyranoside has been shown to stimulate osteoblast differentiation by activating the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways.[14]
- **Inhibition of Adipogenesis:** This compound also inhibits the differentiation of mesenchymal stromal cells into adipocytes by suppressing the PPARγ pathway, thereby favoring the osteoblastic lineage.[15]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of myricetin and its derivatives from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Myricetin and its Derivatives

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
|----------------------------------|---------------------------|--------------------|----------------------------|-----------|
| Myricetin | HCT116 Colon Cancer | Cell Viability | 83.45 $\mu\text{mol/L}$ | [4] |
| Myricetin | SW620 Colon Cancer | Cell Viability | 233.4 $\mu\text{mol/L}$ | [4] |
| Myricetin | OVCAR-3 Ovarian Cancer | Cytotoxicity | More potent than cisplatin | [6] |
| Myricetin | A2780/CP70 Ovarian Cancer | Cytotoxicity | More potent than cisplatin | [6] |
| Myricetin-3-O-rhamnoside | K562 Cells | Radical Scavenging | 1.4 $\mu\text{g/ml}$ | [16] |
| Myricetin-3-O-galactoside | K562 Cells | Lipid Peroxidation | 160 $\mu\text{g/ml}$ | [16] |
| Myricetin-3-O-rhamnoside | K562 Cells | Lipid Peroxidation | 220 $\mu\text{g/ml}$ | [16] |
| Myricetin-3-O-beta-D-glucuronide | RBL-1 Cells | 5-LOX Inhibition | 0.1 μM | [7] |
| Myricetin-3-O-beta-D-glucuronide | PMNL Cells | 5-LOX Inhibition | 2.2 μM | [7] |
| Myricetin-3-O-beta-D-glucuronide | Intact Cells | COX-1 Inhibition | 0.5 μM | [7] |
| Myricetin-3-O-beta-D-glucuronide | Isolated Enzyme | COX-1 Inhibition | 10 μM | [7] |
| Myricetin-3-O-beta-D-glucuronide | Isolated Enzyme | COX-2 Inhibition | 8 μM | [7] |

Table 2: In Vivo Efficacy of Myricetin and its Derivatives

| Compound | Animal Model | Disease Model | Dose | Effect | Reference |
|----------------------------------|------------------|-------------------------------|-----------------------------|-------------------------------------|-----------|
| Myricetin-3-O-beta-D-glucuronide | Rat | Carrageenan-induced paw edema | ED50 15 µg/kg | Anti-inflammatory | [7] |
| Myricetin | Middle-aged rats | Cerebral ischemia | Intragastric administration | Neuroprotective, Nrf2 activation | [9] |
| Myricetin | Mice | Intestinal tumorigenesis | - | Inhibition of Wnt/β-catenin pathway | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines of key experimental protocols. Note: As detailed protocols for **Myricetin-3-O-robinoside** are limited, the following are based on studies of myricetin and its other glycosides and should be adapted and optimized accordingly.

Cell-Based Assays

- **Cell Seeding:** Seed cancer cells (e.g., HCT116, SW620) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of **Myricetin-3-O-robinoside** (or myricetin) for 24, 48, or 72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
- Cell Lysis: Treat cells with **Myricetin-3-O-robinoside**, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
- Electrotransfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experiments

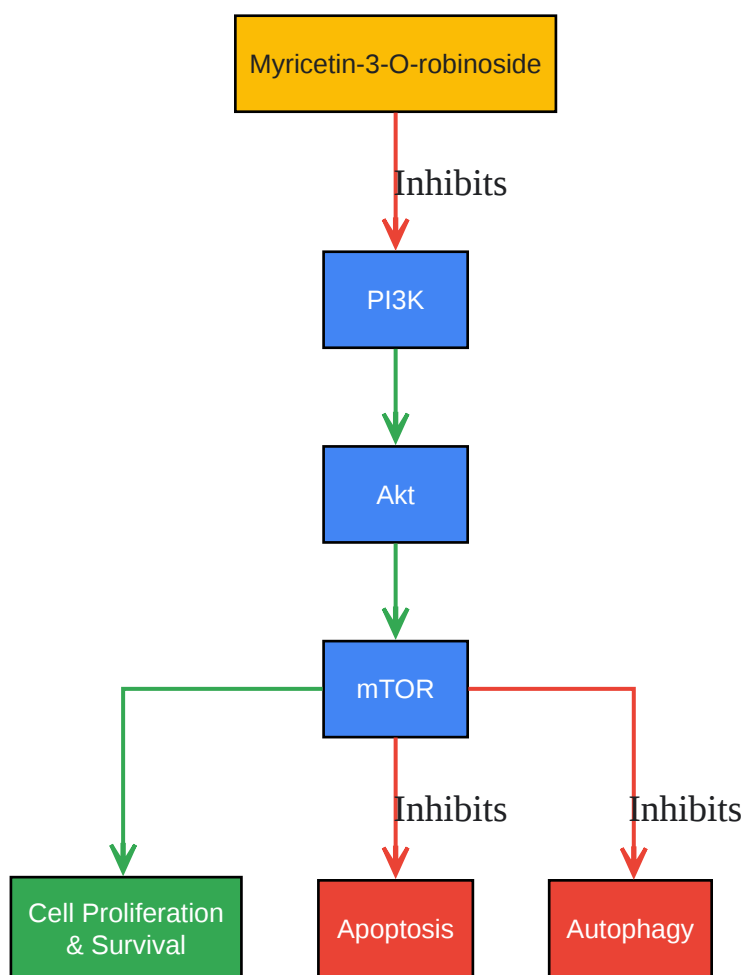
- Animal Acclimatization: Acclimatize male Wistar rats for one week.
- Drug Administration: Administer **Myricetin-3-O-robinoside** orally at different doses.
- Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
- Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

- Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[18]
- Animal Model: Induce focal cerebral ischemia in middle-aged rats by middle cerebral artery occlusion (MCAO).
- Treatment: Administer **Myricetin-3-O-robinoside** intragastrically before and after MCAO.
- Neurological Deficit Scoring: Evaluate neurological deficits at different time points post-MCAO.
- Infarct Volume Measurement: After a set period, sacrifice the animals and determine the infarct volume by TTC staining.
- Biochemical Assays: Measure markers of oxidative stress (ROS, MDA) and antioxidant enzyme activity in brain tissue.[9]
- Western Blot Analysis: Analyze the expression of Nrf2 and HO-1 in brain tissue.[9]

Visualization of Signaling Pathways and Workflows

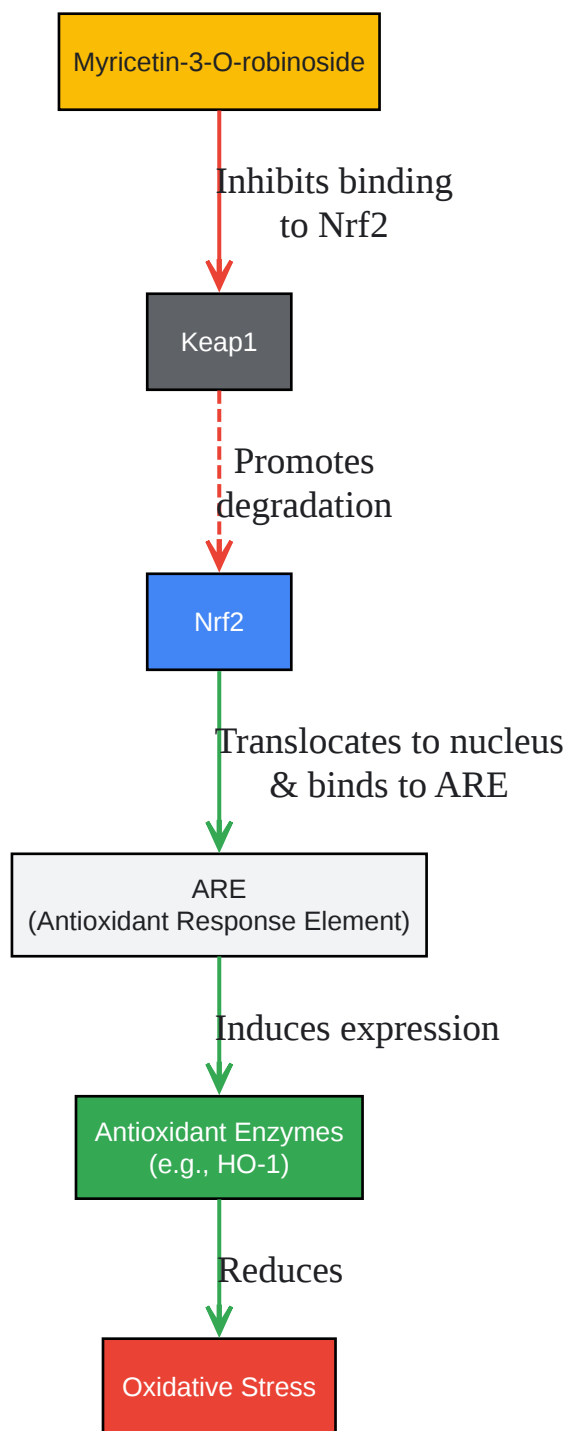
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by **Myricetin-3-O-robinoside** and a general experimental workflow.

Signaling Pathways



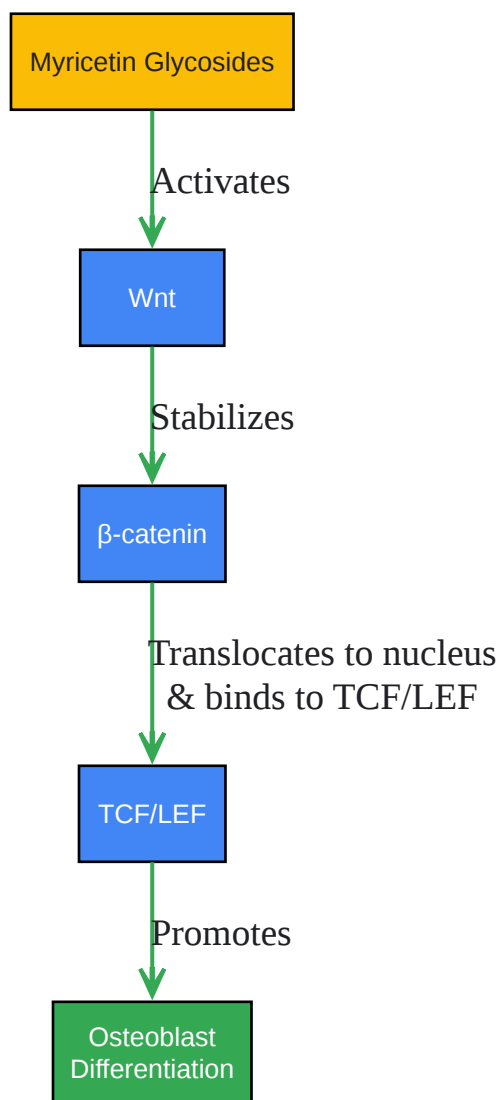
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Caption: PI3K/Akt/mTOR signaling pathway inhibition by **Myricetin-3-O-robinoside**.



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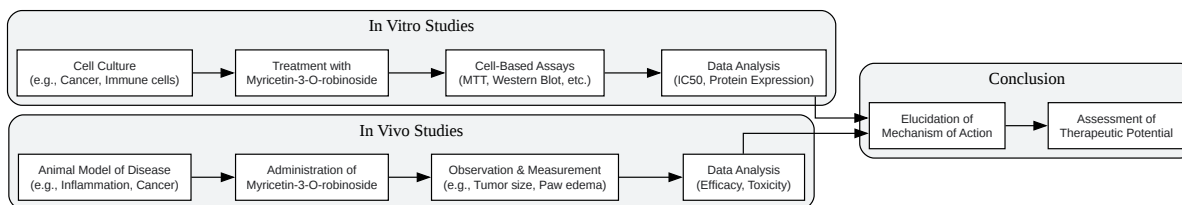
Caption: Activation of the Nrf2 antioxidant pathway by **Myricetin-3-O-robinoside**.



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Caption: Wnt/β-catenin signaling in osteoblastogenesis enhanced by Myricetin Glycosides.

Experimental Workflow



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Caption: General experimental workflow for investigating **Myricetin-3-O-robinoside**.

Conclusion and Future Directions

Myricetin-3-O-robinoside and its related compounds have demonstrated significant therapeutic potential across a range of diseases in preclinical studies. The modulation of key signaling pathways such as PI3K/Akt/mTOR, Nrf2, and Wnt/ β -catenin underscores its pleiotropic effects. However, a notable gap exists in the literature regarding detailed experimental protocols and in-depth studies specifically on **Myricetin-3-O-robinoside**. Future research should focus on:

- **Pharmacokinetic and Bioavailability Studies:** Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of **Myricetin-3-O-robinoside** is crucial for its development as a therapeutic agent.
- **Head-to-Head Comparison:** Direct comparative studies between **Myricetin-3-O-robinoside** and its aglycone, myricetin, are needed to understand the role of the robinose moiety in its biological activity.
- **In-depth Mechanistic Studies:** Further investigation into the precise molecular targets and downstream effectors of **Myricetin-3-O-robinoside** will provide a more comprehensive understanding of its mechanism of action.
- **Clinical Trials:** Well-designed clinical trials are warranted to translate the promising preclinical findings into human therapeutic applications.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of **Myricetin-3-O-robinoside** for the benefit of human health.

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